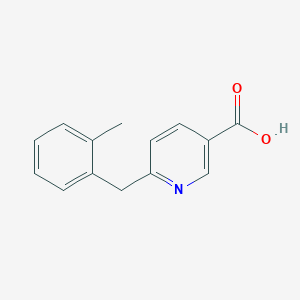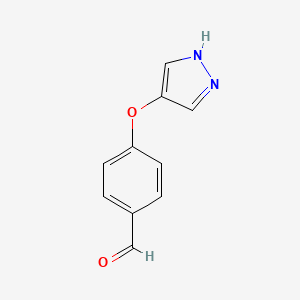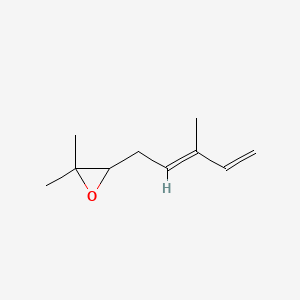![molecular formula C9H10BrN3O B12077548 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with ethyl glyoxylate to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules
Common Reagents and Conditions
Substitution Reactions: Alkyl halides, K₂CO₃ in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor and its anticancer, antibacterial, and antifungal activities.
Material Science: Used in the development of advanced materials due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is facilitated by the electronic properties of the triazole ring and the presence of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A basic triazole structure without substitutions.
4-Bromo-1H-1,2,3-triazole: Similar structure but lacks the methoxyethyl group.
1-(2-Methoxyethyl)-1H-1,2,3-triazole: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C9H10BrN3O |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
4-bromo-1-(2-methoxyethyl)benzotriazole |
InChI |
InChI=1S/C9H10BrN3O/c1-14-6-5-13-8-4-2-3-7(10)9(8)11-12-13/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
KJNXVGUJXCMOKY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C2=C(C(=CC=C2)Br)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)


![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)


